molecular formula C21H20O2S3 B14191929 Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- CAS No. 844488-44-4

Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-

Cat. No.: B14191929
CAS No.: 844488-44-4
M. Wt: 400.6 g/mol
InChI Key: ACPOKRAQSSFUSD-UHFFFAOYSA-N
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Description

Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- is an organic compound with a complex structure It consists of a benzene ring substituted with a sulfonyl group attached to a 2,2-bis(phenylthio)ethyl chain and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- typically involves multiple steps:

    Formation of 2,2-bis(phenylthio)ethane: This can be achieved by reacting ethylene dichloride with thiophenol in the presence of a base such as sodium hydroxide.

    Sulfonylation: The 2,2-bis(phenylthio)ethane is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group.

    Methylation: Finally, the benzene ring is methylated using a methylating agent like methyl iodide in the presence of a strong base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Typical electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action for Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

844488-44-4

Molecular Formula

C21H20O2S3

Molecular Weight

400.6 g/mol

IUPAC Name

1-[2,2-bis(phenylsulfanyl)ethylsulfonyl]-4-methylbenzene

InChI

InChI=1S/C21H20O2S3/c1-17-12-14-20(15-13-17)26(22,23)16-21(24-18-8-4-2-5-9-18)25-19-10-6-3-7-11-19/h2-15,21H,16H2,1H3

InChI Key

ACPOKRAQSSFUSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(SC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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